(2,3-Diazidopropyl)-carbamic Acid 1,1-Dimethylethyl Ester
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Overview
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure. It might also include information on what the compound is used for or where it is typically found or produced.
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or issues with the synthesis, such as the need for unusual or expensive reagents, or difficulties in purifying the product.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. It might also discuss how the structure was determined, such as through X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve a discussion of how the compound reacts, including the types of reactions it undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This would include information on the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity, reactivity, and stability).Scientific Research Applications
Application in Synthesis of HIV Protease Inhibitor
A study by Patel, Chu, and Mueller (2003) demonstrated the use of a related compound, (1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid, 1,1-dimethylethyl ester, in the synthesis of the HIV protease inhibitor Atazanavir. They achieved a diastereomeric purity of >98% and an enantiomeric excess of >99.3% for the alcohol intermediate (Patel, Chu, & Mueller, 2003).
Role in Palladium-catalyzed Amination
Mullick et al. (2010) discussed the use of Carbamic acid 2-trimethylsilylethyl ester as an ammonia equivalent in palladium-catalyzed amination of aryl halides and chlorides, which can be crucial in synthesizing anilines with sensitive functional groups (Mullick et al., 2010).
Involvement in Chemical Reactions
An unexpected chemical reaction involving {2-[2-(2,2-dimethylpropionylamino)-5-fonnyl-6-methoxypyrinüdin^-ylamino]ethyl}carbamic acid ferf-butyl ester was reported by Parker et al. (2002), showcasing the complex behavior and potential of these compounds in chemical synthesis processes (Parker, Hughes, Parker, & Ray, 2002).
Use in Stereoselective Reactions
The compound was also discussed in the context of stereoselective reactions. Garner and Park (2003) highlighted the utility of a similar derivative, 1,1,-dimethylethyl (S)- or (R)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate, as a useful intermediate in various organic reactions (Garner & Park, 2003).
Biocatalytic Conversion
Gill and Patel (2006) developed an efficient biocatalytic method for converting (5S)-4,5-dihydro-1H-pyrrole-1,5-dicarboxylic acid, a related compound, into a critical intermediate for the synthesis of the dipeptidyl peptidase IV inhibitor Saxagliptin (Gill & Patel, 2006).
Catalysis of Esterification
Shieh, Dell, and Repič (2002) discovered that 1,8-Diazabicyclo[5.4.0]undec-7-ene is an effective catalyst for the esterification of carboxylic acids with dimethyl carbonate, proposing a plausible mechanism involving a carbamate intermediate, indicating the versatility of related compounds in catalysis (Shieh, Dell, & Repič, 2002).
Safety And Hazards
This would include information on any hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include information on safe handling and disposal practices.
Future Directions
This would involve a discussion of areas for future research or development involving the compound, such as potential new applications, improvements in synthesis, or new reactions.
I hope this general information is helpful, and I encourage you to consult a chemistry textbook or a reliable online resource for more detailed information on these topics. If you have specific questions about a different compound, feel free to ask!
properties
IUPAC Name |
tert-butyl N-(2,3-diazidopropyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N7O2/c1-8(2,3)17-7(16)11-4-6(13-15-10)5-12-14-9/h6H,4-5H2,1-3H3,(H,11,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCNNYTWXOUCDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CN=[N+]=[N-])N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572110 |
Source
|
Record name | tert-Butyl (2,3-diazidopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40572110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Diazidopropyl)-carbamic Acid 1,1-Dimethylethyl Ester | |
CAS RN |
190840-29-0 |
Source
|
Record name | tert-Butyl (2,3-diazidopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40572110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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